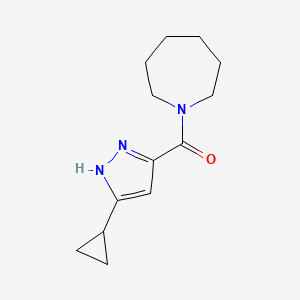
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is known to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act on various receptors and enzymes in the body. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential anti-cancer effects, as well as effects on the cardiovascular and immune systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone in lab experiments is its versatility. It can be used in a variety of different assays and experiments, and its effects can be easily measured and quantified. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific experimental conditions.
Orientations Futures
There are many potential future directions for research on (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone. Some possible areas of investigation include its potential therapeutic effects in the treatment of neurodegenerative diseases, its effects on the immune system, and its potential as a tool for studying the mechanisms of cancer development and progression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 3-methylthiophene-2-carboxylic acid, which is then reacted with 2-ethylmorpholine to form the intermediate product. This intermediate is then reacted with a suitable reagent to form the final product, (2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone.
Applications De Recherche Scientifique
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(2-ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-8-13(5-6-15-10)12(14)11-9(2)4-7-16-11/h4,7,10H,3,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUMOFBUXSXDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-(3-methylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)








